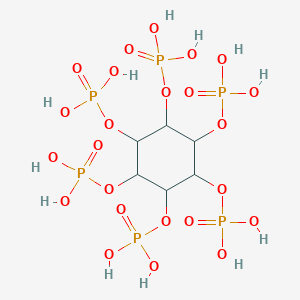
Phytic acid
概要
説明
フィチン酸、別名ミオイノシトールヘキサキスリン酸は、植物の種子、穀物、豆類、ナッツに自然に存在する化合物です。多くの植物組織におけるリンの主要な貯蔵形態として機能します。 フィチン酸は、カルシウム、鉄、亜鉛などの必須ミネラルと強い結合親和性を有することが知られており、ヒトの消化器系におけるそれらの吸収を阻害する可能性があります .
2. 製法
合成経路と反応条件: フィチン酸は、ミオイノシトールのリン酸化によって合成することができます。このプロセスは、制御された条件下で、オキシ塩化リンやポリリン酸などのリン酸化剤を用いて、ミオイノシトールに段階的にリン酸基を付加することを伴います。この反応は通常、完全なリン酸化を確実にするために、無水溶媒と高温を必要とします。
工業的製造方法: フィチン酸の工業的製造は、主に植物由来の原料からの抽出によって行われます。このプロセスには、植物の種子または穀物を粉砕して微粉末を得ること、続いて希塩酸またはトリクロロ酢酸を用いて抽出することが含まれます。 抽出されたフィチン酸は、その後、イオン交換クロマトグラフィーまたは沈殿法によって精製されます .
3. 化学反応解析
反応の種類: フィチン酸は、加水分解、脱リン酸化、錯形成などの様々な化学反応を受けます。 フィチン酸の加水分解は、フィターゼ酵素によって触媒され、リン酸基を逐次的に除去することにより、低級イノシトールリン酸と遊離リン酸イオンが生成されます .
一般的な試薬と条件:
加水分解: フィターゼ酵素によって、酸性条件(pH 2.5~5.5)、37~55℃の温度範囲で触媒されます。
脱リン酸化: 強酸またはフィターゼ酵素の作用によって実現されます。
錯形成: フィチン酸は、生理的pH条件下で、カルシウム、鉄、亜鉛などの金属イオンと錯体を形成します。
生成される主な生成物:
加水分解: 低級イノシトールリン酸(例えば、イノシトールペンタキスリン酸、イノシトールテトラキスリン酸)と遊離リン酸イオンを生成します。
脱リン酸化: イノシトールと無機リン酸の生成をもたらします.
4. 科学研究への応用
フィチン酸は、様々な分野にわたる幅広い科学研究への応用があります。
化学:
- 金属イオンを結合して沈殿を防止するキレート剤として使用されます。
- 生化学研究のためのイノシトールリン酸の合成に用いられます。
生物学:
- 植物の代謝とリンの貯蔵における役割について研究されています。
- 植物由来の食事におけるミネラルの生体利用能への影響について調査されています。
医学:
- 抗酸化作用と抗炎症作用が認められています。
- 骨粗鬆症、腎結石、神経変性疾患などの病気の予防における可能性について探求されています .
産業:
- リンの利用率を高め、環境中のリン汚染を削減するために、動物飼料に使用されています。
- 植物由来の食品の栄養価を高めるために、食品加工に用いられています .
作用機序
フィチン酸は、主に金属イオンに対する強い結合親和性によってその効果を発揮します。カルシウム、鉄、亜鉛などの金属イオンをキレート化することにより、フィチン酸は消化器系におけるそれらの吸収を阻害することができます。このキレート化プロセスはまた、鉄関連のフリーラジカルの生成を抑制することによって、その抗酸化作用に寄与しています。 さらに、フィチン酸は、カルシウム塩の結晶化を阻害する能力があり、腎結石や血管石灰化の形成を予防するのに役立ちます .
生化学分析
Biochemical Properties
Phytic acid plays a significant role in biochemical reactions. It is a strong cationic chelator and interacts with essential micronutrients like iron (Fe) and Zinc (Zn) . This interaction limits the bioavailability of these minerals in humans and other monogastric animals which lack phytases . This compound also acts as an inhibitor of salivary and gastric enzymes during digestion .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It has been shown to have antioxidant properties and can scavenge free radicals known to cause cellular damage . It also possesses anti-inflammatory properties that may modulate immune responses . Furthermore, this compound exhibits anti-cancer properties through the induction of cell cycle arrest, promoting apoptosis, and inhibiting cancer cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It intervenes in the phosphorylation of certain proteins, thereby inhibiting inflammatory responses and certain regulation axes . It also has anti-mutagenic properties, which reduce the risk of malignancies by preventing DNA damage and mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to alleviate metabolic dysfunction-associated steatohepatitis progression and fat accumulation in high-fat diet-fed mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to improve intestinal mucosal barrier damage and reduce serum levels of proinflammatory cytokines in a 1,2-dimethylhydrazine-induced rat colorectal cancer model .
Metabolic Pathways
This compound is involved in several metabolic pathways. Inorganic phosphate and glucose-6-phosphate are the two precursors for this compound . The enzyme myo-inositol (3) P1 synthase (MIPS) utilizes glucose 6-phosphate as a substrate and converts it into inositol 3-phosphate (Ins(3)P1) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and during maturation, it is deposited in the protein storage vacuole inside inclusions named globoids .
Subcellular Localization
The proteins encoded by the three transcripts of the OsLpa1 gene, which is involved in this compound metabolism, are localized to the chloroplast . This suggests that this compound may also be localized in the chloroplast within plant cells.
準備方法
Synthetic Routes and Reaction Conditions: Phytate can be synthesized through the phosphorylation of myo-inositol. This process involves the stepwise addition of phosphate groups to myo-inositol using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions. The reaction typically requires anhydrous solvents and elevated temperatures to ensure complete phosphorylation.
Industrial Production Methods: Industrial production of phytate primarily involves extraction from plant-based sources. The process includes milling plant seeds or grains to obtain a fine powder, followed by extraction using dilute hydrochloric acid or trichloroacetic acid. The extracted phytate is then purified through ion-exchange chromatography or precipitation methods .
化学反応の分析
Types of Reactions: Phytate undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis of phytate is catalyzed by the enzyme phytase, which sequentially removes phosphate groups, resulting in lower inositol phosphates and free phosphate ions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phytase enzymes under acidic conditions (pH 2.5 to 5.5) and temperatures ranging from 37°C to 55°C.
Dephosphorylation: Achieved using strong acids or enzymatic action of phytases.
Complexation: Phytate forms complexes with metal ions such as calcium, iron, and zinc under physiological pH conditions.
Major Products Formed:
Hydrolysis: Produces lower inositol phosphates (e.g., inositol pentakisphosphate, inositol tetrakisphosphate) and free phosphate ions.
Dephosphorylation: Results in the formation of inositol and inorganic phosphate.
科学的研究の応用
Phytate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a chelating agent to bind metal ions and prevent their precipitation.
- Employed in the synthesis of inositol phosphates for biochemical studies.
Biology:
- Studied for its role in plant metabolism and phosphorus storage.
- Investigated for its impact on mineral bioavailability in plant-based diets.
Medicine:
- Recognized for its antioxidant and anti-inflammatory properties.
- Explored for its potential in preventing diseases such as osteoporosis, kidney stones, and neurodegenerative disorders .
Industry:
- Utilized in animal feed to improve phosphorus availability and reduce environmental phosphorus pollution.
- Applied in food processing to enhance the nutritional quality of plant-based foods .
類似化合物との比較
フィチン酸は、その高度なリン酸化によって、イノシトールリン酸の中で独特です。類似の化合物には以下のようなものがあります。
イノシトールペンタキスリン酸 (IP5): 5つのリン酸基を含み、フィチン酸と同様のキレート化特性を示しますが、結合親和性は低くなります。
イノシトールテトラキスリン酸 (IP4): 4つのリン酸基を含み、金属イオンのキレート化はそれほど効果的ではありません。
イノシトールトリリン酸 (IP3): 3つのリン酸基を含み、細胞シグナル伝達経路において役割を果たします.
フィチン酸の独自性は、その高いリン酸含有量であり、これは、低リン酸化された対応物と比較して、優れたキレート化特性と抗酸化特性をもたらします。
特性
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLKJBTEOYOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889331, DTXSID00861653 | |
| Record name | myo-Inositol hexakisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored syrupy liquid; [Merck Index] | |
| Record name | Phytic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21491 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
83-86-3 | |
| Record name | Phytic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol hexakisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fytic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FYTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

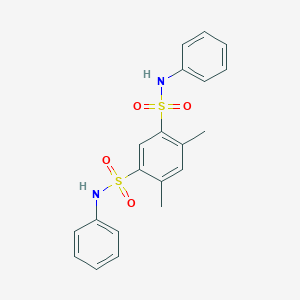
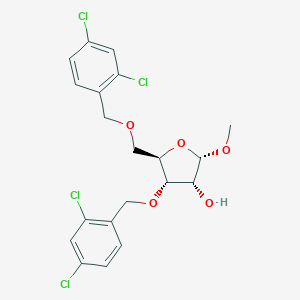
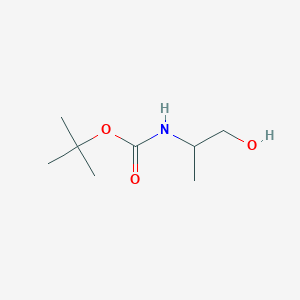
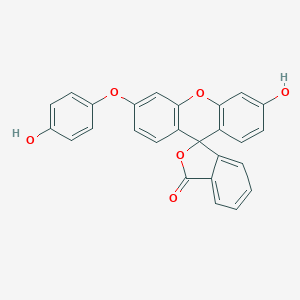
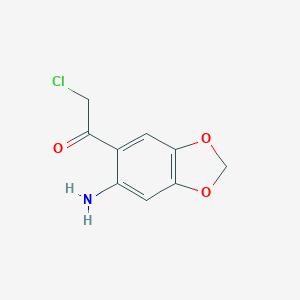
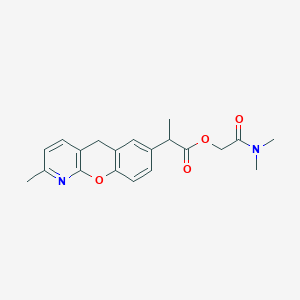
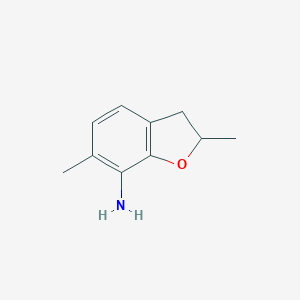
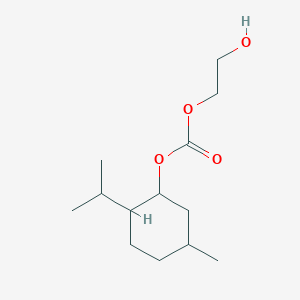
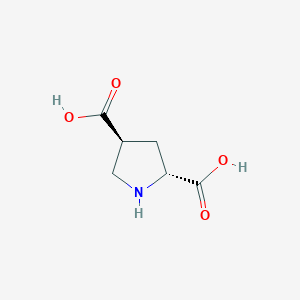
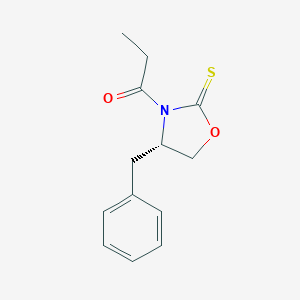
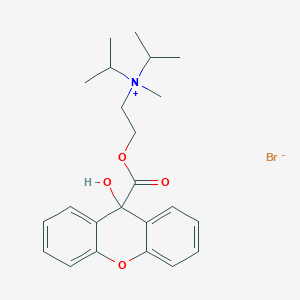
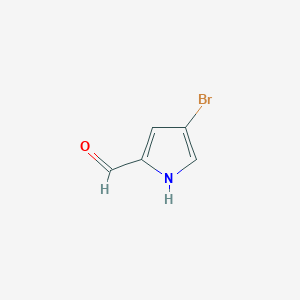
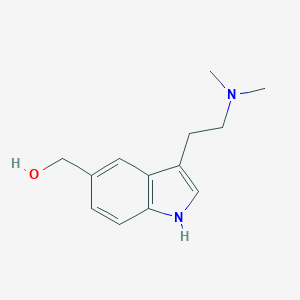
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
